5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-benzylpiperazin-1-yl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 4-benzylpiperazine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one can be compared to other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound, which lacks the benzylpiperazine substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, known for its use in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives .
Properties
CAS No. |
91703-14-9 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c19-15-7-6-14(16-15)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |
InChI Key |
WHFMOAWGEHXTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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